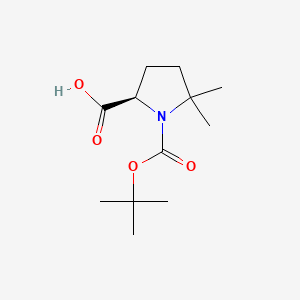

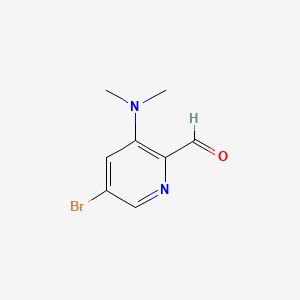

2-(N-Benzylamino)-4-pyrrolidinopyridine

カタログ番号 B581659

CAS番号:

1352318-24-1

分子量: 253.349

InChIキー: URJLSEHSDBWJIN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

-

Organic Chemistry

- Benzylamines are used in organic synthesis, particularly in the protection of amino groups .

- A highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .

- A broad range of anilines and more challenging aliphatic amines were alkylated .

-

Medicinal Chemistry

- Substituted N-benzyl-3-chloropyrazine-2-carboxamides were prepared as positional isomers of 5-chloro and 6-chloro derivatives .

- During the aminolysis of the acyl chloride, the simultaneous substitution of chlorine with benzylamino moiety gave rise to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products .

- These compounds were tested against four mycobacterial strains .

-

Pharmaceutical Research

-

Organic Synthesis

- Benzylamines are used in the synthesis of 2-amino acids by homologation of α-amino acids, involving the Reformatsky reaction with a Mannich-type imminium electrophile .

- A chiral thiourea catalyzes the highly enantioselective hydrophosphonylation of a wide range of N-benzyl imines .

- Formation of a bromo radical through the oxidation of bromide under mild conditions enables an oxidative debenzylation of N-benzyl amides and O-benzyl ethers to provide the corresponding amides and carbonyl compounds in high yields .

-

Chemical Synthesis

- A convenient one-pot synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has been developed .

- Through the Ph3P–I2-mediated dehydrative condensation, a variety of N-aryl and N-alkyl amidoximes (R1 (C NOH)NHR2, where R1 or R2 = aryl, alkyl, or benzyl) were readily afforded under mild conditions and short reaction times .

-

Industrial Production

-

Synthesis of 2-Amino Acids

- Benzylamines are used in the synthesis of 2-amino acids by homologation of α-amino acids, involving the Reformatsky reaction with a Mannich-type imminium electrophile .

- A chiral thiourea catalyzes the highly enantioselective hydrophosphonylation of a wide range of N-benzyl imines .

- Formation of a bromo radical through the oxidation of bromide under mild conditions enables an oxidative debenzylation of N-benzyl amides and O-benzyl ethers to provide the corresponding amides and carbonyl compounds in high yields .

-

Synthesis of N-Substituted Amidoximes

- A convenient one-pot synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has been developed .

- Through the Ph3P–I2-mediated dehydrative condensation, a variety of N-aryl and N-alkyl amidoximes (R1 (C NOH)NHR2, where R1 or R2 = aryl, alkyl, or benzyl) were readily afforded under mild conditions and short reaction times .

-

Industrial Production of Pharmaceuticals

Safety And Hazards

特性

IUPAC Name |

N-benzyl-4-pyrrolidin-1-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-6-14(7-3-1)13-18-16-12-15(8-9-17-16)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11,13H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJLSEHSDBWJIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718440 |

Source

|

| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Benzylamino)-4-pyrrolidinopyridine | |

CAS RN |

1352318-24-1 |

Source

|

| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5-Aminoisoxazole-4-carboxamide hydrogensulfate

1273577-24-4

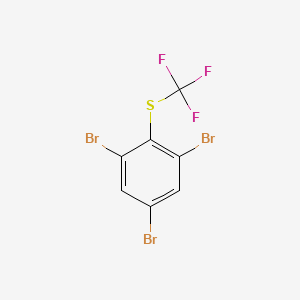

(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane

1215205-79-0

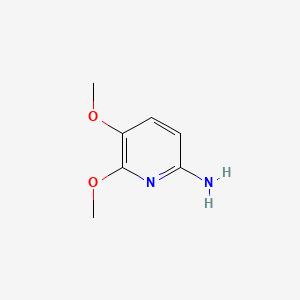

5,6-Dimethoxypyridin-2-amine

127980-46-5

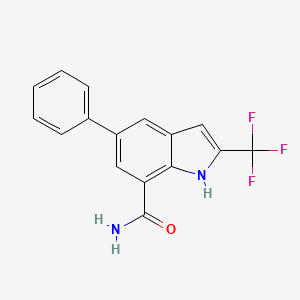

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)